molecular formula C22H27N3O4S2 B2688000 N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877655-98-6

N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2688000
CAS No.: 877655-98-6
M. Wt: 461.6
InChI Key: ICQIUKDWADNKSA-UHFFFAOYSA-N
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Description

Introduction to Thieno[3,2-d]Pyrimidine Scaffolds in Medicinal Chemistry

Thieno[3,2-d]pyrimidines are fused heterocyclic systems that serve as bioisosteres of purine bases, mimicking the structural and electronic properties of adenine and guanine. This scaffold has emerged as a privileged structure in drug discovery due to its versatility in interacting with diverse biological targets, including kinases, receptors, and enzymes. The rigidity of the thienopyrimidine core enables precise spatial arrangement of substituents, facilitating optimized binding interactions with protein active sites. For instance, derivatives bearing substituents at the 2- and 4-positions have demonstrated potent inhibition of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3), making them candidates for metastatic cancers and acute myeloid leukemia.

The scaffold’s synthetic adaptability allows for modular functionalization, enabling medicinal chemists to fine-tune physicochemical properties such as solubility, metabolic stability, and membrane permeability. Recent advances in transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have expanded access to aryl- and heteroaryl-substituted thienopyrimidines, further diversifying their biological applications.

Structural Significance of N-Substituted Acetamide Derivatives

N-Substituted acetamides are critical pharmacophores that enhance drug-likeness through improved solubility and hydrogen-bonding capabilities. In the context of thieno[3,2-d]pyrimidines, the acetamide group at position 2 serves as a flexible linker, connecting the heterocyclic core to hydrophobic or aromatic substituents. This design strategy is exemplified in N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide , where the acetamide moiety bridges the thienopyrimidine core to a cyclohexyl group, optimizing lipophilicity and target engagement.

Key Structural Features of N-Substituted Acetamides in Thienopyrimidines
Feature Role in Drug Design Example from Literature
Acetamide linker Enhances solubility and flexibility URAT1/GLUT9 dual inhibitors
N-Cyclohexyl group Modulates lipophilicity Anticancer thienopyrimidines
Thioether linkage Stabilizes sulfur-mediated interactions FAK inhibitors

The incorporation of N-substituted acetamides has been pivotal in developing dual inhibitors. For example, compound 29 (a thienopyrimidine-acetamide hybrid) exhibited a 2-fold increase in urate-lowering efficacy compared to lesinurad, attributed to its dual inhibition of URAT1 and GLUT9. Similarly, N-substituted acetamides in P2Y~14~ receptor antagonists demonstrated improved oral bioavailability and anti-inflammatory activity in gout models.

Historical Development of Dimethoxyphenyl-Functionalized Heterocycles

The 3,4-dimethoxyphenyl group has a storied history in medicinal chemistry, dating back to its prevalence in natural products like apocynin and podophyllotoxin. Its integration into synthetic heterocycles began in the mid-20th century, driven by the need to enhance metabolic stability and target affinity. The electron-donating methoxy groups improve π-π stacking interactions with aromatic residues in enzyme active sites, while the steric bulk of the substituents modulates selectivity.

Milestones in Dimethoxyphenyl-Functionalized Heterocycles
Year Development Impact
2021 Thieno[3,2-d]pyrimidines with dimethoxyphenyl groups FAK/FLT3 inhibition for metastatic cancers
2024 Lesinurad analogs with dimethoxyphenyl motifs Improved URAT1/GLUT9 dual inhibition
2025 Acrylonitrile derivatives as dipolarophiles Enabling [3+2] cycloadditions for heterocycle synthesis

The synthesis of (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile marked a breakthrough in dipolarophile design, enabling efficient construction of complex heterocycles via cycloaddition reactions. In thienopyrimidine chemistry, the 3,4-dimethoxyphenyl group at position 3 enhances kinase inhibition by occupying hydrophobic pockets adjacent to the ATP-binding site. For instance, compound 26 (a dimethoxyphenyl-thienopyrimidine) reduced tumor burden in MDA-MB-231 xenograft models by 60%, outperforming earlier FAK inhibitors.

Properties

IUPAC Name

N-cyclohexyl-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c1-28-17-9-8-15(12-18(17)29-2)25-21(27)20-16(10-11-30-20)24-22(25)31-13-19(26)23-14-6-4-3-5-7-14/h8-9,12,14H,3-7,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQIUKDWADNKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological evaluations including antibacterial and anticancer activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H27N3O4S
Molecular Weight 461.6 g/mol
CAS Number 877655-98-6
LogP 3.6776
Polar Surface Area 65.207 Ų

The structure features a thieno[3,2-d]pyrimidine core linked to a cyclohexyl group and a dimethoxyphenyl moiety. These structural components are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the thieno[3,2-d]pyrimidine scaffold.
  • Introduction of the cyclohexyl and dimethoxyphenyl groups.
  • Finalization through acetamide formation.

These steps can be optimized for yield and purity using techniques such as microwave-assisted synthesis or solvent-free conditions.

Antibacterial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antibacterial properties. For instance:

  • Compound Efficacy : Compounds with similar structures have shown broad-spectrum antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Mechanism of Action : It is believed that the thieno[3,2-d]pyrimidine moiety interacts with key biological targets involved in cancer cell proliferation.
  • In vitro Studies : Cell line studies demonstrate that this compound can inhibit the growth of cancer cells at micromolar concentrations. For example, it showed effective cytotoxicity against various human tumor cell lines such as HepG2 and DLD.

Case Studies

A case study involving the evaluation of a related compound demonstrated:

  • In vitro Testing : The compound exhibited an IC50 value of 25 µM against HepG2 cells.
  • Mechanistic Studies : Further investigation revealed that it induces apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key Structural Features of Analogs:

Core Heterocycle: The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs like pyrimidin-4-ones or quinoxaline derivatives (e.g., compounds in and ). Thiophene-fused pyrimidines enhance aromaticity and may alter electronic properties compared to benzene-fused systems.

Substituents :

  • 3,4-Dimethoxyphenyl Group : Electron-donating methoxy groups increase solubility and modulate electronic environments, contrasting with electron-withdrawing substituents like chlorine in ’s dichlorophenyl analog.
  • Thioether-Acetamide Linkage : The N-cyclohexylacetamide chain introduces steric bulk and lipophilicity, differing from N-aryl or benzyl groups in analogs ().
Table 1: Substituent Comparison
Compound Core Structure R1 (Position 3) R2 (Position 2)
Target Compound Thieno[3,2-d]pyrimidinone 3,4-Dimethoxyphenyl N-Cyclohexyl thioacetamide
Compound Pyrimidin-4-one 4-Methyl N-(2,3-Dichlorophenyl)acetamide
Compound (4a) Quinoxaline-pyrimidine 4-Chlorophenyl N-(2,3-Diphenylquinoxalinyl)

Physicochemical Properties

Table 2: Analytical Data Comparison
Property Target Compound (Hypothetical) Compound Compound (4a)
Melting Point (°C) ~220–225 (predicted) 230–232 230–232
1H NMR (δ, ppm) ~12.5 (NH), 6.8–7.2 (Ar-H) 12.50 (NH), 7.28–7.82 (Ar-H) Not reported
Elemental Analysis (C) ~55–60% (predicted) 45.29% 90.2% yield (synthesis)
  • NMR Shifts : highlights that substituent changes in regions analogous to "A" (positions 39–44) and "B" (29–36) significantly alter chemical environments. The dimethoxyphenyl group in the target compound would upfield-shift aromatic protons compared to chlorophenyl groups .
  • Solubility : Methoxy groups enhance water solubility relative to chlorine or methyl substituents.

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